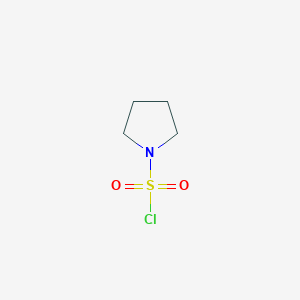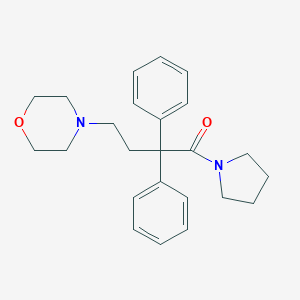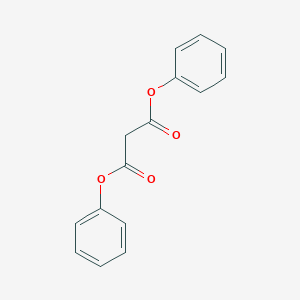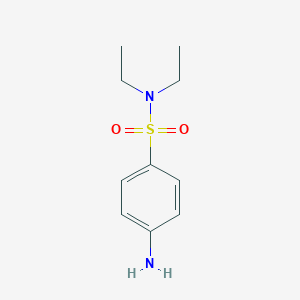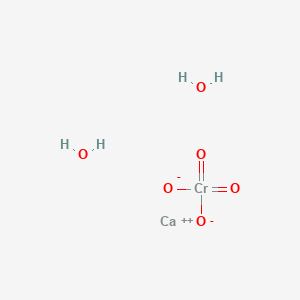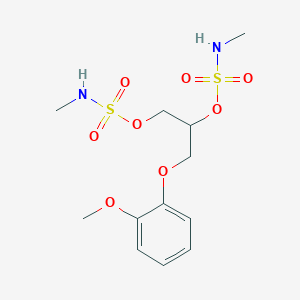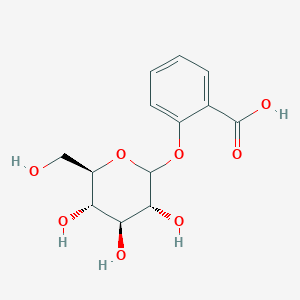
Salicylic acid beta-D-glucoside
Overview
Description
Salicylic Acid 2-O-β-D-Glucoside (SAG) is the predominant glycosylated metabolite of Salicylic Acid . It plays an important role in plants, mostly in the induction of systemic acquired resistance (SAR) against pathogens .
Synthesis Analysis
The synthesis of Salicylic Acid beta-D-glucoside involves the glycosylation of Salicylic Acid. This process is catalyzed by UDP-glucosyltransferases . The expression of certain enzymes involved in this process, such as OsTAGG2, is upregulated by wounding and by methyl jasmonate .
Chemical Reactions Analysis
Salicylic Acid beta-D-glucoside is involved in various chemical reactions. For instance, it is known to be hydrolyzed by certain β-glucosidases . Moreover, it is involved in the salicylic acid metabolism pathway .
Physical And Chemical Properties Analysis
Salicylic Acid, from which Salicylic Acid beta-D-glucoside is derived, is a monohydroxybenzoic acid. It is a white crystalline powder with a melting range of 157–160 °C. It has poor solubility in water but high solubility in organic solvents .
Scientific Research Applications
Application in Plant Physiology
Specific Scientific Field
Summary of the Application
SAG is the predominant glycosylated metabolite of Salicylic Acid (SA), a compound that plays an important role in plants, mostly in the induction of systemic acquired resistance (SAR) against pathogens . It is also a plant-derived natural product with potential utility as both an anti-inflammatory and as a plant protectant compound .
Methods of Application or Experimental Procedures
The molecular mechanism of conversion of SA to SAG has been reported previously . However, the genes that regulate SAG to SA remained unknown until recently. A cytoplasmic β-glucosidase (β-Glu) was found to participate in the SA pathway and is involved in the brown hull pigmentation in rice grain .
Results or Outcomes
The knock-out lines displayed the phenotype of brown pigmentation on hulls and decreased seed setting rate comparable with a mutant brown hull 1 (bh1). Overexpression and complementation lines of the β-Glu restored the phenotype of hulls and normal seed setting rate comparable with the wild type .
Application in Biochemistry
Specific Scientific Field
Summary of the Application
SAG is an inactive storage form of salicylic acid. β-Glucosidases split β-glucosidic linkages at the non-reducing end of glucosides and oligosaccharides to release β-D-glucose. One of the important functions of plant β-glucosidase is deglucosylation of inactive glucosides of phytohormones to regulate levels of active hormones .
Methods of Application or Experimental Procedures
In a study, recombinant β-Glucosidase (OsTAGG2) was produced in Pichia pastoris (rOsTAGG2P), and its substrate specificity was investigated in detail .
Results or Outcomes
Native OsTAGG2 and rOsTAGG2P showed 4.5–4.7-fold higher activities towards SAG than towards tuberonic acid β-D-glucoside (TAG), although OsTAGG2 was originally isolated from rice based on TAG-hydrolytic activity .
Application in Stress Response
Specific Scientific Field
Summary of the Application
Salicylic acid (SA) is a stress hormone synthesized in phenylalanine ammonia-lyase (PAL) and the branching acid pathway. SA has two interconvertible forms in plants: SAG (SA O -β-glucoside) and SA (free form) .
Methods of Application or Experimental Procedures
In a study, an EMS-generated mutant brown hull 1 (bh1) displayed decreased contents of SA in hulls, a lower photosynthesis rate, and high-temperature sensitivity compared to the wild type (WT) .
Results or Outcomes
A plaque-like phenotype (brown pigmentation) was present on the hulls of bh1, which causes a significant decrease in the seed setting rate. Genetic analysis revealed a mutation in LOC_Os01g67220, which encodes a cytoplasmic Os1βGlu4 .
Application in Thermophysical Property Datafile
Specific Scientific Field
Thermophysical Property Analysis
Summary of the Application
SAG can be used in the creation of Thermophysical Property Datafile for Process Simulators, such as Aspen Plus .
Methods of Application or Experimental Procedures
The specific methods of application in this field are not detailed in the source .
Results or Outcomes
The specific results or outcomes in this field are not detailed in the source .
Application in Biochemical Research
Specific Scientific Field
Results or Outcomes
Application in Rice Grain Pigmentation
Specific Scientific Field
Summary of the Application
A cytoplasmic β-glucosidase (β-Glu) participates in the SA pathway and is involved in the brown hull pigmentation in rice grain .
Methods of Application or Experimental Procedures
In the study, an EMS-generated mutant brown hull 1 (bh1) displayed decreased contents of SA in hulls, a lower photosynthesis rate, and high-temperature sensitivity compared to the wild type (WT) .
Safety And Hazards
Future Directions
Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .
properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPBMNKOLMSJPF-BZNQNGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid beta-D-glucoside | |
CAS RN |
10366-91-3 | |
| Record name | Salicylic acid 2-O-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




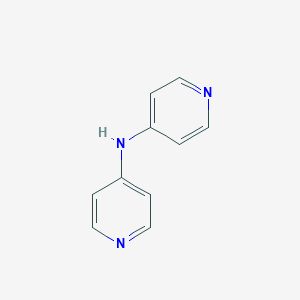
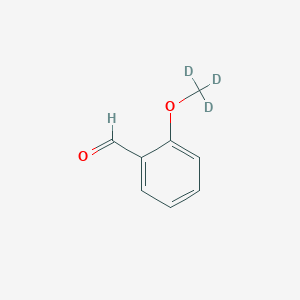

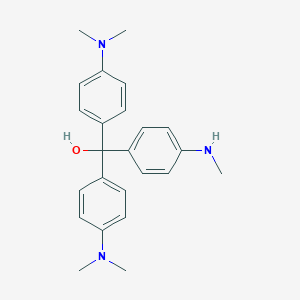
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
